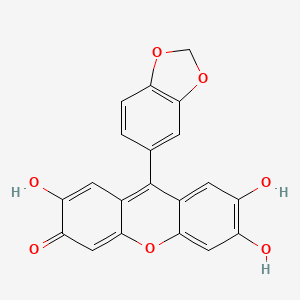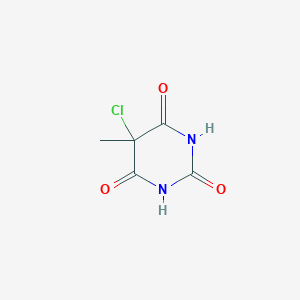
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is a derivative of pyrimidinetrione, a class of compounds known for their diverse applications in medicinal chemistry and materials science. This compound features a pyrimidine ring with three keto groups and substitutions at the 5-position with a chlorine and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- typically involves the chlorination and methylation of pyrimidinetrione. Common synthetic routes may include:
Chlorination: Using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Methylation: Employing methyl iodide or dimethyl sulfate under basic conditions to add the methyl group.
Industrial Production Methods
Industrial production methods would likely involve large-scale chlorination and methylation processes, optimized for yield and purity. These methods would be designed to minimize by-products and ensure the efficient use of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- can undergo various chemical reactions, including:
Oxidation: Potentially forming more oxidized derivatives.
Reduction: Reducing agents could convert the keto groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted pyrimidinetrione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly for its potential biological activity.
Industry: Use in the synthesis of materials with specific properties.
Wirkmechanismus
The mechanism of action for 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: The parent compound without the chlorine and methyl substitutions.
5-Chloro-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the chlorine substitution.
5-Methyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: A similar compound with only the methyl substitution.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-chloro-5-methyl- is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its properties compared to the parent compound and other derivatives.
Eigenschaften
CAS-Nummer |
110815-43-5 |
|---|---|
Molekularformel |
C5H5ClN2O3 |
Molekulargewicht |
176.56 g/mol |
IUPAC-Name |
5-chloro-5-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C5H5ClN2O3/c1-5(6)2(9)7-4(11)8-3(5)10/h1H3,(H2,7,8,9,10,11) |
InChI-Schlüssel |
XYKPWCSWSYGMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC(=O)NC1=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




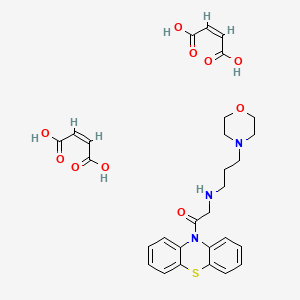
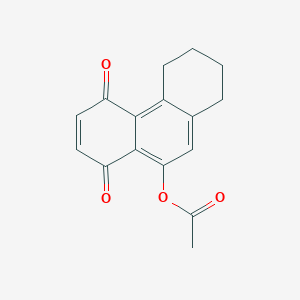
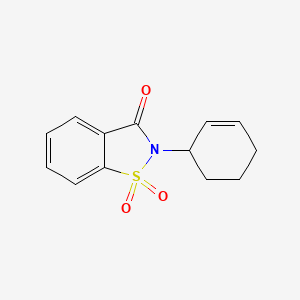


![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)



![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)
